molecular formula C9H7BrClFO2 B13318551 3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid

3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B13318551
M. Wt: 281.50 g/mol
InChI Key: VSZPXHQAAXNIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloro-2-fluorobenzene and propanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or a similar catalyst.

    Reaction Steps: The key steps include halogenation, where the bromine, chlorine, and fluorine atoms are introduced onto the phenyl ring, followed by the addition of the propanoic acid moiety through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-2-chlorophenyl)propanoic acid
  • 3-(4-Fluorophenyl)propanoic acid
  • 3-(4-Chlorophenyl)propanoic acid

Uniqueness

3-(4-Bromo-3-chloro-2-fluorophenyl)propanoic acid is unique due to the presence of three different halogen atoms on the phenyl ring. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds. The combination of bromine, chlorine, and fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

3-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H7BrClFO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1,3H,2,4H2,(H,13,14)

InChI Key

VSZPXHQAAXNIFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCC(=O)O)F)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.